
N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CEPC) is a synthetic compound that belongs to the class of pyrazole derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Pyrazole carboxamide derivatives are synthesized through various chemical reactions, providing a foundation for exploring their potential applications. For instance, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives involves reactions that yield compounds with significant in vitro cytotoxic activity against certain cell lines, suggesting potential anticancer applications (Hassan, Hafez, & Osman, 2014). Similarly, the synthesis of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives from ethyl 4,4,4-trifluoroacetoacetate has shown promising nematocidal activity, highlighting their potential use in agrochemicals (Zhao, Xing, Xu, Peng, & Liu, 2017).
Cytotoxic Activity
Research on the cytotoxic activity of pyrazole carboxamide derivatives has revealed their potential as anticancer agents. For example, the in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines suggests these compounds could be explored further for therapeutic applications (Hassan, Hafez, Osman, & Ali, 2015).
Agrochemical Applications
In the context of agrochemicals, pyrazole carboxamide derivatives have been investigated for their herbicidal activity. Studies on new pyrazole-4-carboxamide derivatives have shown specific compounds to possess significant herbicidal activity against various weeds, along with excellent crop safety, marking them as promising candidates for rice herbicide development (Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, & Hirai, 2004).
Potential for Novel Therapeutics
Further investigations into pyrazole carboxamide derivatives have led to the discovery of compounds with significant effects against cancer cell lines in mouse models, underscoring their potential in developing new anticancer therapeutics. For instance, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showcasing the versatility of these compounds in medicinal chemistry applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on “N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Pyrazole derivatives have been found to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Eigenschaften
IUPAC Name |
N-cycloheptyl-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-3-18-11-13(15(17-18)20-4-2)14(19)16-12-9-7-5-6-8-10-12/h11-12H,3-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUMOQRHAZXGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

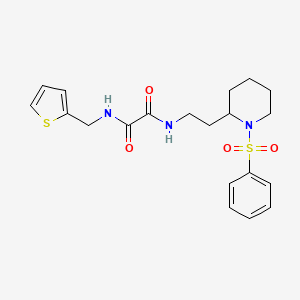
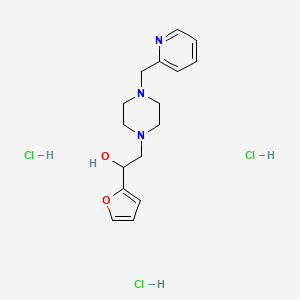
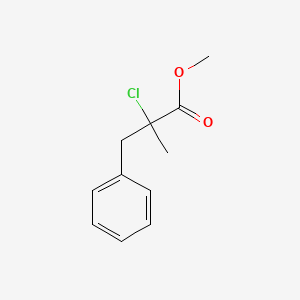
![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine](/img/structure/B2733711.png)

![(8R,14R)-7-hydroxy-2,2,4,4,10,10,12,12-octamethyl-6-(2-methylpropanoyl)-8,14-di(propan-2-yl)-8,14-dihydrochromeno[2,3-a]xanthene-1,3,9,11-tetrone](/img/structure/B2733715.png)
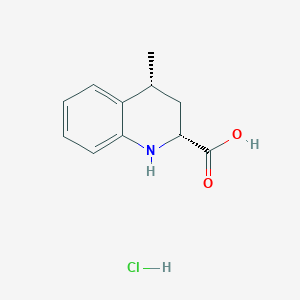

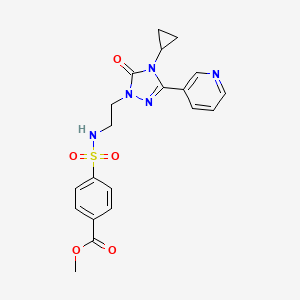

![2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2733721.png)
![N-Ethyl-N-[2-[[(1S,2S)-2-hydroxycyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2733722.png)
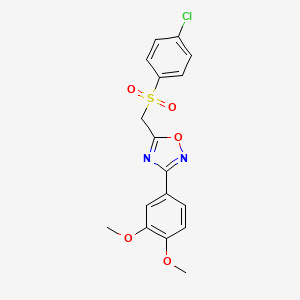
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2733725.png)